2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tetrazole ring, which is known for its stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine or other nucleophile.
Attachment of the Fluorophenoxyethyl Group: This step involves the reaction of a fluorophenol derivative with an appropriate alkylating agent to form the fluorophenoxyethyl group, which is then coupled to the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
- 1-chloro-4-(4-chlorophenoxy)benzene
- 2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide stands out due to its unique combination of chlorophenyl and fluorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine and 4-fluorophenol derivatives under controlled conditions. The resulting product can be characterized using various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, antiallergic, and potential anticancer properties.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various tetrazole compounds and their screening against bacterial strains. The compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested .
Antiallergic Activity
Another critical aspect of this compound's biological profile is its antiallergic activity. In a passive cutaneous anaphylaxis (PCA) test conducted on rats, the compound showed a significant reduction in allergic reactions at doses as low as 0.16 mg/kg, indicating a potency much higher than traditional antiallergic agents like disodium cromoglycate . The structure-activity relationship analysis revealed that the presence of the tetrazole ring is essential for this activity.
Anticancer Potential
Emerging studies suggest that tetrazole derivatives may also exhibit anticancer properties. For example, molecular docking studies have indicated that this compound interacts with key proteins involved in cancer cell proliferation and survival pathways. The IC50 values obtained from cytotoxicity assays against various cancer cell lines were promising, suggesting further investigation into its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Chlorine and Fluorine Substituents : The presence of halogen atoms such as chlorine and fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Tetrazole Ring : The tetrazole moiety is critical for both antimicrobial and antiallergic activities. Modifications to this ring can significantly alter potency.
Structural Feature | Impact on Activity |
---|---|
Chloro group | Increases lipophilicity |
Fluoro group | Enhances binding affinity |
Tetrazole moiety | Essential for biological activity |
Case Studies
- Antimicrobial Screening : A study synthesized a series of tetrazole derivatives similar to the compound in focus and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties .
- Antiallergic Evaluation : In a comparative study, various tetrazole derivatives were tested for their antiallergic effects using the PCA model. The compound demonstrated superior efficacy compared to standard treatments, suggesting its potential as a therapeutic agent for allergic conditions .
- Cytotoxicity Studies : In vitro assays against different cancer cell lines revealed that modifications to the phenyl rings significantly influenced cytotoxicity levels, with some derivatives showing IC50 values lower than those of established chemotherapeutics .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O2/c17-11-1-5-13(6-2-11)23-21-15(20-22-23)16(24)19-9-10-25-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZGZLHGNFXPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCCOC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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